molecular formula C17H16F2O B1327716 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898754-06-8

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B1327716
M. Wt: 274.3 g/mol
InChI Key: PYHVAEDWEMCOIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in various fields. In the provided papers, different synthetic routes are explored for compounds with fluorinated phenyl groups. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study reports the synthesis of a difluorophenyl compound starting from 3,5-difluoropropiophenone, involving steps such as bromination, amination, cyclization, and acidification, achieving a total yield of 77.3% . These methods highlight the selective halogenation and functional group transformations that are key in constructing such complex molecules.

Molecular

Scientific Research Applications

Synthesis and Properties of Novel Compounds

  • Novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones synthesized from reactions involving similar difluoro aromatic ketones show promise in the development of new compounds (Bonacorso et al., 2003).
  • Research into poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups used difluoro aromatic ketones for high temperature polycondensation, indicating applications in membrane technology (Shi et al., 2017).

Applications in Organic and Polymer Chemistry

  • Studies on the fluorination of similar dimethylphenols led to new fluorinated compounds, highlighting potential applications in organic synthesis (Koudstaal & Olieman, 2010).
  • The development of new bisphenols and poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups shows the use of similar compounds in synthesizing high-performance polymers with enhanced properties (Shang et al., 2012).

Semiconducting Materials and Electronic Devices

  • Synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, including difluoro compounds, indicates applications in the development of n-type semiconductors for electronic devices (Facchetti et al., 2004).
  • Research on copolymers of trisubstituted ethylenes with styrene, including 2,4-difluoro variants, contributes to the understanding of polymer chemistry and its application in material science (Kharas et al., 2000).

Fluorescence and Photophysical Studies

  • Investigation of the stability of BODIPY fluorophores under different conditions, including difluoro analogues, provides insights into their potential use in fluorescence and photophysical applications (Yang et al., 2011).

Sensor Technology

  • Novel polysiloxanes containing phenolic and fluorophenolic functional groups, including difluoro variants, are being explored for use in gas sensors, demonstrating the compound's applicability in sensor technology (Grabka et al., 2021).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHVAEDWEMCOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644760
Record name 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one

CAS RN

898754-06-8
Record name 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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